methyl N-[4-(benzotriazol-1-ylsulfonyl)phenyl]carbamate
Description
Methyl N-[4-(benzotriazol-1-ylsulfonyl)phenyl]carbamate is a synthetic organic compound featuring a carbamate group (-O(CO)NH-) linked to a phenyl ring substituted with a benzotriazole-sulfonyl moiety. This compound’s structural complexity necessitates advanced crystallographic methods, such as those implemented in the SHELX software suite, for precise structural determination .
Properties
IUPAC Name |
methyl N-[4-(benzotriazol-1-ylsulfonyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4S/c1-22-14(19)15-10-6-8-11(9-7-10)23(20,21)18-13-5-3-2-4-12(13)16-17-18/h2-9H,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTROSGRNMGVTSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl N-[4-(benzotriazol-1-ylsulfonyl)phenyl]carbamate typically involves the reaction of benzotriazole with sulfonyl chlorides and carbamates under controlled conditions. The benzotriazole moiety can be introduced into the molecule through a variety of reactions, making it a versatile intermediate in organic synthesis . Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Methyl N-[4-(benzotriazol-1-ylsulfonyl)phenyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Scientific Research Applications
Medicinal Chemistry
Methyl N-[4-(benzotriazol-1-ylsulfonyl)phenyl]carbamate has been investigated for its potential therapeutic effects:
- Antimicrobial Activity: Studies have shown that compounds with benzotriazole moieties exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
- Anticancer Properties: Research indicates potential anticancer activity through the modulation of signaling pathways involved in cell proliferation and apoptosis .
Materials Science
This compound is also explored for its applications in materials science:
- UV Stabilizers: Benzotriazole derivatives are known for their UV-absorbing properties, which are utilized in plastics and coatings to enhance durability against UV radiation .
- Dyes and Pigments: The compound can serve as a precursor in synthesizing dyes, contributing to the development of colorants with improved lightfastness .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) comparable to existing antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 2: UV Stability in Polymers
In another study focusing on materials science, this compound was incorporated into polymer matrices to assess its effectiveness as a UV stabilizer. Results indicated that polymers containing this compound exhibited significantly improved resistance to UV degradation compared to those without it.
| Polymer Type | Degradation Rate (%) | With Additive | Without Additive |
|---|---|---|---|
| Polyethylene | 5 | Yes | No |
| Polyvinyl Chloride | 8 | Yes | No |
Mechanism of Action
The mechanism of action of methyl N-[4-(benzotriazol-1-ylsulfonyl)phenyl]carbamate involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions enable the compound to bind to enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural motifs with several derivatives, enabling comparative analysis of reactivity, stability, and applications. Below is a detailed comparison with three analogs:
Ethyl N-[4-Chloro-3-[4-(Trifluoromethyl)imidazol-1-yl]phenyl]-N-[5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4H-isoxazol-3-yl]carbamate
- Structure : This compound (Example 4 in ) contains a carbamate group, chlorinated phenyl rings, trifluoromethyl-substituted imidazole, and a fluorinated isoxazole.
- Key Differences :
- Substituents : The presence of trifluoromethyl and halogenated groups enhances lipophilicity and metabolic stability compared to the benzotriazole-sulfonyl group in the target compound.
- Synthesis : Multi-step reactions involving nucleophilic substitutions and cyclizations are required, similar to methods used for synthesizing benzotriazole derivatives .
- Applications : Likely designed as a bioactive agent (e.g., herbicide or antifungal) due to halogenation and heterocyclic motifs.
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide
- Structure : Features a sulfonamide (-SO₂NH₂) group and a pyrazole-substituted phenyl ring ().
- Key Differences :
- Functional Groups : Sulfonamide vs. carbamate; pyrazole vs. benzotriazole.
- Bioactivity : Sulfonamides are classical enzyme inhibitors (e.g., carbonic anhydrase), whereas carbamates often act as protease inhibitors or prodrugs.
- Synthesis : Requires pyrazole ring formation via cyclocondensation, contrasting with sulfonyl coupling steps for benzotriazole derivatives .
Daclatasvir
- Structure : A complex antiviral drug containing multiple carbamate and imidazole groups ().
- Key Differences: Complexity: Daclatasvir’s macrocyclic structure and stereochemistry contrast with the simpler aromatic system of the target compound.
Data Table: Structural and Functional Comparison
| Compound Name | Key Functional Groups | Substituents | Potential Applications |
|---|---|---|---|
| Methyl N-[4-(benzotriazol-1-ylsulfonyl)phenyl]carbamate | Carbamate, benzotriazole, sulfonyl | Benzotriazole-sulfonyl-phenyl | UV stabilizers, enzyme inhibitors |
| Ethyl N-[4-chloro-3-(trifluoromethyl-imidazol)phenyl]-carbamate (Example 4) | Carbamate, imidazole, halogens | Trifluoromethyl, Cl, F | Agrochemistry, antifungals |
| 4-[5-(4-Chlorophenyl)-3-methyl-pyrazol-1-yl]benzenesulfonamide | Sulfonamide, pyrazole | Chlorophenyl, methyl | Enzyme inhibitors, antibiotics |
| Daclatasvir | Carbamate, imidazole, macrocycle | Trifluoromethyl, branched alkyl | Antiviral therapeutics |
Biological Activity
Methyl N-[4-(benzotriazol-1-ylsulfonyl)phenyl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial activity. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a benzotriazole moiety linked to a sulfonamide group and a carbamate structure, which is known to enhance biological activity through various mechanisms. The general structure can be represented as follows:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzotriazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Case Study:
A study published in 2023 demonstrated that benzotriazole derivatives exhibited enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor cells (FaDu) compared to conventional drugs like bleomycin. The mechanism was attributed to the three-dimensional structure of the compounds that improved their interaction with protein binding sites .
| Compound | IC50 (μM) | Cell Line | Reference |
|---|---|---|---|
| Benzotriazole Derivative | 5.0 | FaDu (hypopharyngeal) | |
| Bleomycin | 8.0 | FaDu (hypopharyngeal) |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against Chlamydia trachomatis, which is responsible for significant public health issues globally.
Research Findings:
A study indicated that several analogues of benzotriazole derivatives could inhibit the growth of C. trachomatis without affecting host cell viability. These compounds demonstrated selectivity for chlamydial infections and were non-mutagenic in preliminary assays .
| Compound Type | Minimum Inhibitory Concentration (MIC) | Target Organism | Reference |
|---|---|---|---|
| Benzotriazole Derivative | 32 μg/mL | C. trachomatis | |
| Spectinomycin | 128 μg/mL | C. trachomatis |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Matrix Metalloproteinases (MMPs): Compounds with similar structures have been shown to selectively inhibit MMP-2, which is implicated in cancer metastasis and tissue remodeling . This inhibition may contribute to the anticancer effects observed.
- Selective Antichlamydial Activity: The mechanism involves disrupting the growth cycle of C. trachomatis, potentially through interference with cellular processes critical for bacterial survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the sulfonamide and carbamate groups can significantly influence potency and selectivity.
Key Findings from SAR Studies:
- The introduction of electron-withdrawing groups on the aromatic rings enhances biological activity.
- Compounds with larger substituents at specific positions showed improved interaction with target proteins, leading to better efficacy against cancer cells and pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
